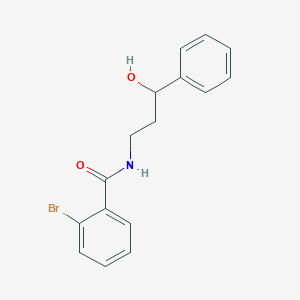

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-14-9-5-4-8-13(14)16(20)18-11-10-15(19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZFFPNMJFPCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-bromobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis of 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, in aqueous or organic solvents.

Reduction: LiAlH₄, NaBH₄, in solvents like ether or THF.

Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Alcohols or amines.

Substitution: Amides, esters, or ethers.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including (E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, have been studied for their antibacterial and antifungal activities. Research indicates that compounds with thiazole moieties exhibit significant inhibitory effects against various pathogens. For instance, studies have demonstrated that similar thiazole derivatives possess activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

The compound's structure suggests it may also have anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. In vitro studies have shown that related compounds can effectively reduce the viability of cancer cell lines, making them promising candidates for further development in cancer therapeutics .

Antibacterial Activity

A study evaluated the antibacterial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to (E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate displayed significant zone inhibition against both bacterial strains at concentrations ranging from 50 to 200 µg/mL. This suggests a strong potential for development as a new antibacterial agent .

Anticancer Efficacy

In another study focusing on anticancer properties, thiazole-based compounds were tested against human breast cancer cell lines (MCF-7). The compounds exhibited IC50 values ranging from 10 to 30 µM, indicating effective cytotoxicity. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism by which 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Benzamides

Table 1: Key Structural Features and Functional Properties

Key Observations:

Bromo Substituent : The ortho-bromo group in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated by similar brominated benzamides achieving up to 93% enantioselectivity in asymmetric syntheses .

Hydroxyalkyl Side Chains: The 3-hydroxy-3-phenylpropyl group may facilitate hydrogen bonding, influencing solubility and molecular recognition.

Biological Activity: While direct data on the target compound’s bioactivity is lacking, benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show enhanced inhibitory activity against PCAF histone acetyltransferase (HAT), suggesting that the target’s bulky phenylpropyl group might similarly modulate enzyme interactions .

Crystallographic and Structural Insights

X-ray crystallography is critical for confirming benzamide structures. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was validated via single-crystal X-ray diffraction, revealing planar benzamide cores and hydrogen-bonded networks .

Biological Activity

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the second position of the benzene ring and a hydroxy-phenylpropyl group attached to the nitrogen of the amide functional group. The molecular formula is , which influences both its chemical behavior and biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression. Its hydroxy-phenylpropyl group may enhance binding affinity to these targets, while the bromine atom facilitates halogen bonding interactions, increasing biological efficacy.

- Induction of Apoptosis : Studies have shown that derivatives of benzamides, including this compound, can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy.

- Mechanism of Action : The compound's mechanism involves interaction with biological targets such as sigma receptors (σRs), which are implicated in cancer cell death signaling pathways. Activation of σR may lead to apoptosis through modulation of intracellular calcium levels .

Case Studies and Research Findings

A review of literature reveals multiple studies investigating the biological activity of this compound:

- Apoptosis Induction in Cancer Cells : A study highlighted that compounds structurally similar to this compound showed potent cytotoxicity against leukemia and solid tumor cell lines, with mechanisms involving S-phase arrest and apoptosis induction .

- Structure-Activity Relationship (SAR) : Research into related benzamide derivatives has established a pharmacophore model that emphasizes the importance of specific structural features for optimal biological activity. The presence of both bromine and hydroxy groups appears crucial for enhancing interaction with target proteins .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-bromo-N-(3-phenylpropyl)benzamide | Lacks hydroxy group | Moderate cytotoxicity |

| 3-bromo-N-(3-hydroxypropyl)benzamide | Lacks phenyl substituent | Limited activity against cancer cells |

| 3-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide | Chlorine instead of bromine | Reduced binding affinity |

The unique combination of bromine and hydroxy groups in this compound enhances its potential as a therapeutic agent compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.